

strychnine phosphate toxicokinetics absorption distribution

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Compound Focus: Strychnine phosphate

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Toxicokinetic Profile of Strychnine

Toxicokinetics describes how a toxic substance moves through the body, encompassing absorption, distribution, metabolism, and excretion.

Absorption

- **Site and Rate:** Strychnine is **rapidly and completely absorbed** from the gastrointestinal tract, primarily in the small intestine [1] [2]. Absorption can also occur through mucous membranes and dermally [1].
- **Onset of Symptoms:** Effects manifest quickly, typically **within 15 to 30 minutes** after oral ingestion, though the presence of food in the stomach can delay this [3] [1]. Intravenous or intranasal routes lead to even faster onset [3].

Distribution

- **Volume of Distribution:** Strychnine has a high volume of distribution (**~13 L/kg**), indicating extensive distribution into tissues beyond the bloodstream [3] [1].
- **Tissue Concentration:** The highest concentrations are found in the **blood, liver, and kidneys** [1]. Strychnine can cross the blood-brain barrier [4].

Metabolism and Elimination

- **Metabolism:** Strychnine is primarily metabolized in the **liver** by microsomal enzymes [1] [2].
- **Elimination and Half-life:** It is excreted mainly via the urine [1] [2]. The elimination half-life is approximately **10 to 16 hours** in humans [3]. About 50% of a sublethal dose is eliminated within 6 hours, and almost completely within 48-72 hours [2].

The following table summarizes the quantitative toxicokinetic data and lethal doses across species:

Parameter	Species	Value	Source
LD ₅₀ (Oral)	Rat	0.96 - 2.3 mg/kg	[1] [5] [2]
	Mouse	2.0 mg/kg	[2]
	Dog	0.5 mg/kg	[1] [2]
	Cat	0.5 - 2.0 mg/kg	[1] [2]
	Rabbit	0.6 mg/kg	[2]
Human Lethal Dose	Human	30 - 120 mg (oral)	[5]
Volume of Distribution	Human / Animal	~13 L/kg	[3] [1]
Elimination Half-life	Human	10 - 16 hours	[3]

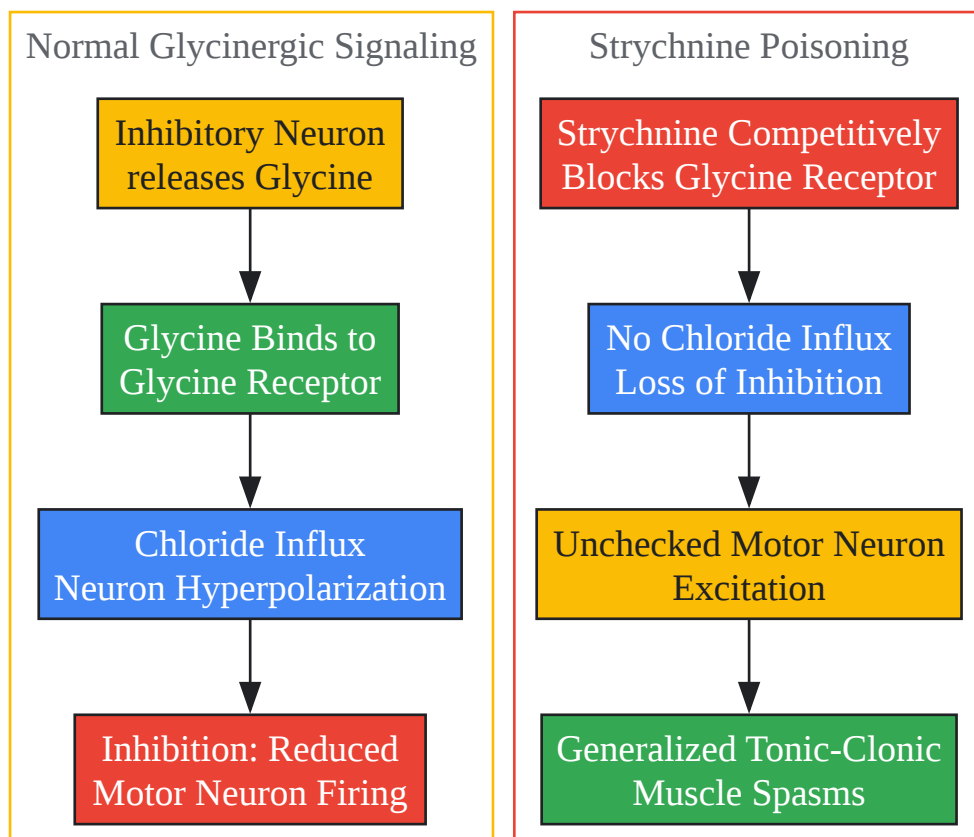
Molecular Mechanism of Action and Toxicity

Strychnine exerts its profound neurotoxic effects through a specific receptor-level interaction.

- **Primary Mechanism:** Strychnine is a **competitive antagonist of the inhibitory neurotransmitter glycine** at postsynaptic receptors in the spinal cord and medulla [3] [1] [5]. By blocking glycine, it disrupts neuronal inhibition.
- **Cellular Consequences:** This blockade results in unchecked reflex stimulation of motor neurons, leading to simultaneous contraction of all striated muscles [1] [2].
- **Physiological Effects:** This manifests as **painful, involuntary skeletal muscle spasms** and tonic-clonic convulsions, often triggered by minor stimuli [3]. Death typically occurs from **respiratory**

paralysis and asphyxia [1] [5].

The diagram below illustrates this mechanism and its consequences:



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Strychnine blocks glycine receptors, leading to uncontrolled muscle contractions.

Analytical and Experimental Methodologies

Analysis of strychnine and investigation of its effects involve several established techniques.

- **Analytical Identification:** Thin-layer chromatography (TLC) is a common method for detecting strychnine in gastric aspirate and urine [3]. More advanced techniques like **high-performance liquid chromatography (HPLC)**, **gas chromatography-mass spectrometry (GC-MS)**, are used for confirmation and quantification in biological samples like stomach contents, blood, urine, liver, and kidneys [1] [2].

- **In Silico Toxicology:** Network toxicology and molecular docking are modern computational approaches used to explore multi-target toxicity mechanisms. These methods identify key neurotoxic targets, such as the cholinergic receptor muscarinic 1 (CHRM1), and predict binding affinities and stability of strychnine with target proteins [4].
- **Experimental Workflow:** A typical workflow involves retrieving toxic compound data and disease-related genes from public databases, constructing an interaction network, performing functional enrichment analysis, and validating predictions with molecular docking and dynamics simulations [4].

Research and Repurposing Perspectives

Despite its high toxicity, strychnine is a subject of research for potential therapeutic repurposing.

- **Drug Delivery Research:** Studies explore ion-pair compounds of strychnine with fatty acids to improve its skin permeability for potential transdermal drug delivery, aiming to achieve zero-order absorption and avoid peak blood concentration associated with subcutaneous injection [6].
- **Anticancer Potential:** Computational drug repurposing approaches suggest strychnine could act as a potential inhibitor of aldo-keto reductase family 1 members B1 and B10 (AKR1B1 and AKR1B10), enzymes involved in cancer progression [7].

Critical Considerations for Researchers

- **Therapeutic Index:** Strychnine has a **very narrow therapeutic index**, making it extremely dangerous [6] [8]. The dose required for a lethal outcome is very close to any potential therapeutic dose.
- **No Specific Antidote:** Management of poisoning is primarily supportive, focusing on controlling seizures with benzodiazepines or barbiturates, providing respiratory support, and decontaminating the gastrointestinal tract with activated charcoal [3] [1]. Succinylcholine should be avoided during intubation due to the risk of hyperkalemia [3].

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